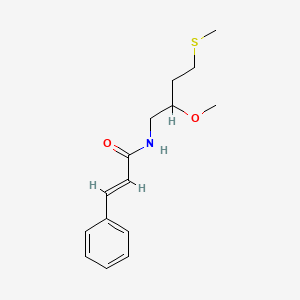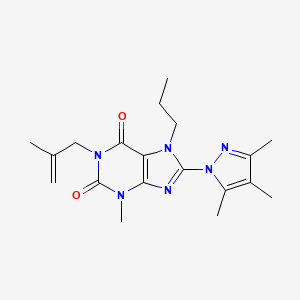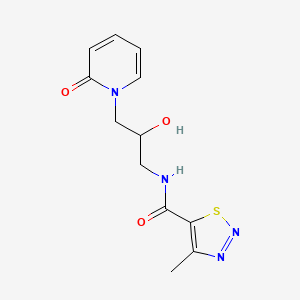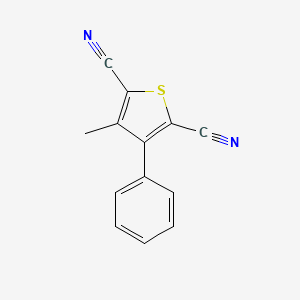
2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide”, there are related compounds that have been synthesized. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Scientific Research Applications
Molecular Structure Analysis
Research into the molecular structures of cyclic sulfilimines, including compounds related to "2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide," has been conducted to understand their structural properties through X-ray crystallography. These studies provide insights into the bond distances and angles involving sulfur atoms in these compounds, which can be crucial for understanding their reactivity and potential applications in medicinal chemistry (Rábai et al., 1996).
Synthesis of Nonproteinogenic Amino Acids
The compound has been used in the synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid, showcasing its versatility in synthetic organic chemistry and its potential in producing biologically active molecules (Wee & Mcleod, 2003).
Development of Anti-arthritic Agents
Gamma-sultam derivatives, closely related to the queried compound, have been developed as antiarthritic agents with dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, showing potential in treating arthritic conditions without causing ulcerogenic activities. These findings underscore the therapeutic potential of compounds within this chemical class (Inagaki et al., 2000).
Antibacterial Activities
A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, which are structurally related to the queried compound, have been synthesized and evaluated as antibacterial agents. Their activities were tested against resistant Gram-positive strains, highlighting the potential of these compounds in addressing antibiotic resistance (Jang et al., 2004).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, has been facilitated by catalysts like silica-bonded propylpiperazine-N-sulfamic acid. This work demonstrates the utility of related compounds in synthesizing a variety of chemically and biologically significant molecules (Ghashang et al., 2015).
Mechanism of Action
Target of Action
Compounds with a phenylpiperazine moiety have been found to interact with various targets, including acetylcholinesterase (AChE) and serotonin receptors . These targets play crucial roles in neurological functions.
Mode of Action
Phenylpiperazine derivatives can act as inhibitors for AChE, preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . They may also interact with serotonin receptors, influencing mood and cognition .
Biochemical Pathways
By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Interaction with serotonin receptors can affect various biochemical pathways related to mood and cognition .
Result of Action
The increased acetylcholine levels can lead to improved memory and learning, while interaction with serotonin receptors can have effects on mood . The exact effects would depend on the specific targets and mode of action of the compound.
properties
IUPAC Name |
1,1-dioxo-2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-10-15-28(24,25)22(19)17-6-8-18(9-7-17)29(26,27)21-13-11-20(12-14-21)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBTMKDCYIJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2955681.png)


![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide](/img/structure/B2955688.png)

![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2955694.png)

![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2955698.png)


![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)